molecular formula C12H7ClN4O B12270632 2-Chloro-6-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine

2-Chloro-6-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No.: B12270632
M. Wt: 258.66 g/mol
InChI Key: ZDOAERXMUAIGRK-UHFFFAOYSA-N
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Description

2-Chloro-6-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine is a heterocyclic compound that features both pyridine and oxadiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyridine and oxadiazole moieties imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a suitable precursor containing the pyridine and oxadiazole moieties. For instance, the reaction of 2-chloropyridine with a hydrazide derivative can lead to the formation of the desired oxadiazole ring under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be tailored to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-6-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation . The exact molecular pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of pyridine and oxadiazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H7ClN4O

Molecular Weight

258.66 g/mol

IUPAC Name

5-(6-chloropyridin-2-yl)-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C12H7ClN4O/c13-10-3-1-2-9(15-10)12-16-11(17-18-12)8-4-6-14-7-5-8/h1-7H

InChI Key

ZDOAERXMUAIGRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)C2=NC(=NO2)C3=CC=NC=C3

Origin of Product

United States

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